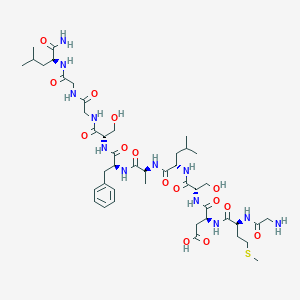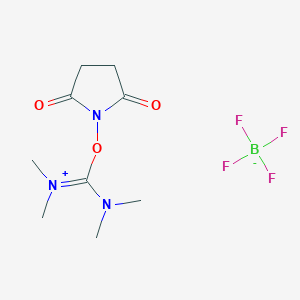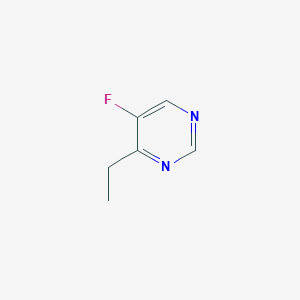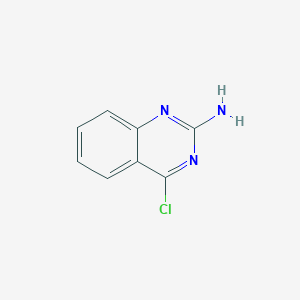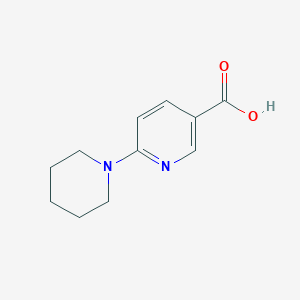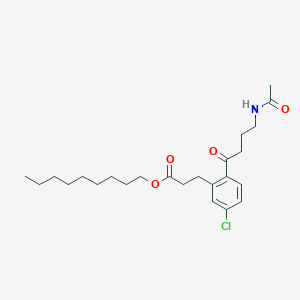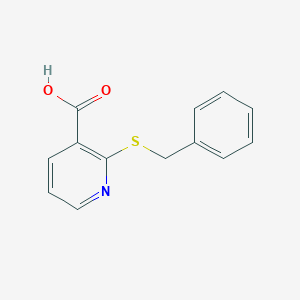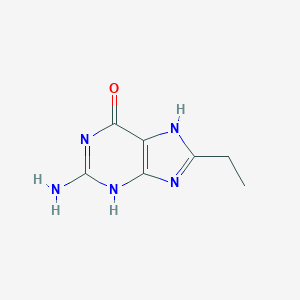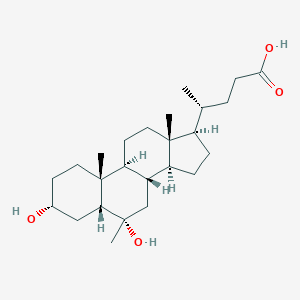
3,6-Dihydroxy-6-methylcholanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. DHMCA has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to improve insulin sensitivity and glucose metabolism, which could make it a potential therapeutic agent for diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively easy to synthesize and extract from natural sources. However, one of the limitations of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of research could focus on the development of 3,6-Dihydroxy-6-methylcholanoic acid as a therapeutic agent for cancer and inflammation. Another area of research could focus on the potential use of 3,6-Dihydroxy-6-methylcholanoic acid in the prevention and treatment of diabetes. Additionally, further research could be conducted to better understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and to optimize its synthesis and extraction methods.
Synthesis Methods
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the chemical synthesis, which involves the reaction of 3,6-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst. Another method of synthesis is the extraction of 3,6-Dihydroxy-6-methylcholanoic acid from natural sources, such as tea leaves, using solvents.
Scientific Research Applications
3,6-Dihydroxy-6-methylcholanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
properties
CAS RN |
123202-28-8 |
|---|---|
Product Name |
3,6-Dihydroxy-6-methylcholanoic acid |
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI Key |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Other CAS RN |
123202-28-8 |
synonyms |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



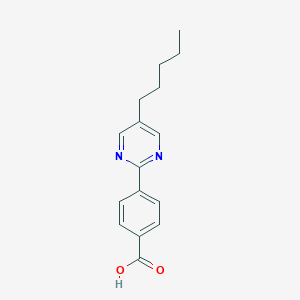

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
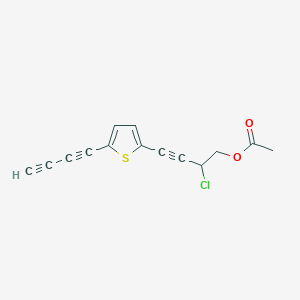
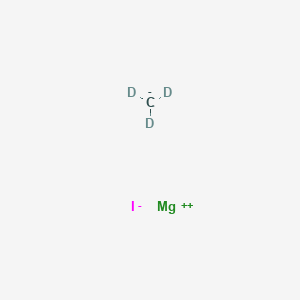
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
